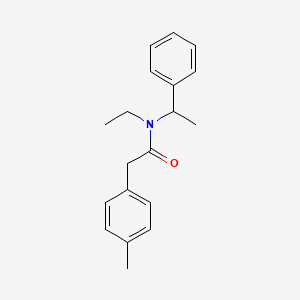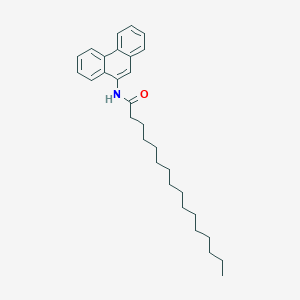
N-(Phenanthren-9-YL)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-9-YL)hexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenanthrene moiety attached to a hexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)hexadecanamide typically involves the reaction of phenanthrene-9-carboxylic acid with hexadecylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Phenanthren-9-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
N-(Phenanthren-9-YL)hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(Phenanthren-9-YL)hexadecanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: A simpler amide with a hexadecyl chain but lacking the phenanthrene moiety.
Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
N-(Phenanthren-9-YL)hexadecanamide is unique due to the combination of the phenanthrene moiety and the hexadecanamide chain. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
90094-82-9 |
|---|---|
Molecular Formula |
C30H41NO |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-phenanthren-9-ylhexadecanamide |
InChI |
InChI=1S/C30H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-30(32)31-29-24-25-19-15-16-20-26(25)27-21-17-18-22-28(27)29/h15-22,24H,2-14,23H2,1H3,(H,31,32) |
InChI Key |
WPAZWKICIZVCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


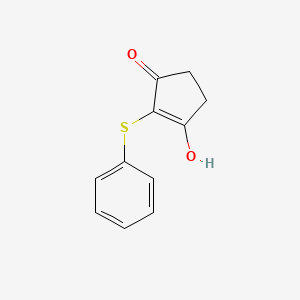
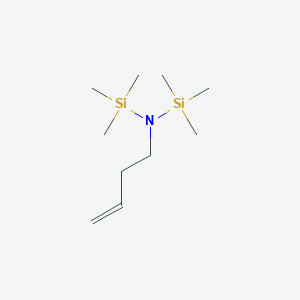
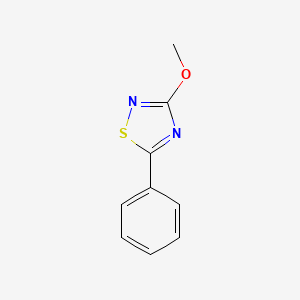
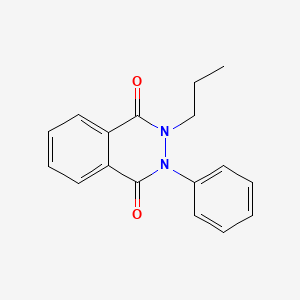
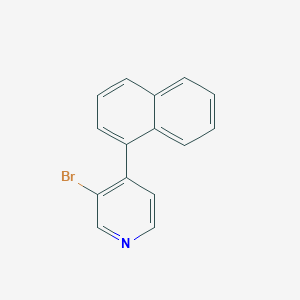
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
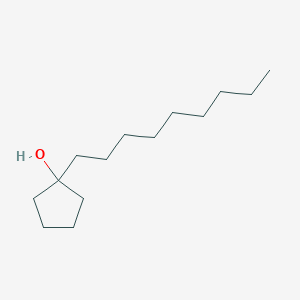
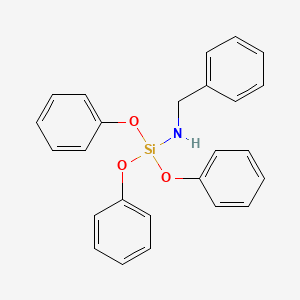
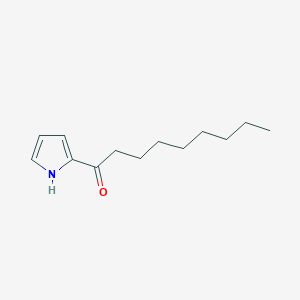

![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
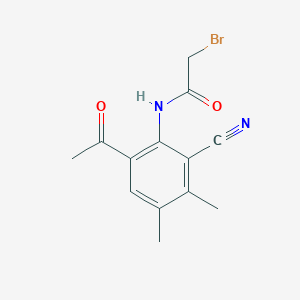
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
